2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS No.: 313379-77-0
Cat. No.: VC21431773
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4g/mol
* For research use only. Not for human or veterinary use.
![2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 313379-77-0](/images/no_structure.jpg)
Specification
CAS No. | 313379-77-0 |
---|---|
Molecular Formula | C17H16N2O2S |
Molecular Weight | 312.4g/mol |
IUPAC Name | 2-amino-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Standard InChI | InChI=1S/C17H16N2O2S/c1-22-11-7-5-10(6-8-11)15-12(9-18)17(19)21-14-4-2-3-13(20)16(14)15/h5-8,15H,2-4,19H2,1H3 |
Standard InChI Key | ODUWWRMAWVFCNY-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Canonical SMILES | CSC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Introduction
Chemical Identity and Basic Properties
2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the family of tetrahydrochromene derivatives containing multiple functional groups in a specific arrangement. The compound features a tetrahydrochromene core structure with a 4-methylsulfanylphenyl group at position 4, an amino group at position 2, a nitrile group at position 3, and a carbonyl functionality at position 5. This strategic arrangement of functional groups contributes to its unique chemical behavior and potential biological activities .
The compound is identified in chemical databases with PubChem CID 2838756 and has several synonyms including Cambridge ID 5271472, STL328387, AKOS000558619, and AKOS022121013 . It was first created and registered in chemical databases on July 28, 2005, with modifications to its entry as recent as March 8, 2025, reflecting ongoing research interest in this molecule .
Molecular Properties and Identifiers
The compound possesses distinct molecular properties that define its chemical behavior and potential applications. Its molecular formula is C23H20N2O2S with a calculated molecular weight of 388.5 g/mol . The IUPAC name, 2-amino-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile, provides a systematic description of its structural features and functional groups .
Table 1: Key Molecular Properties of 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Property | Value |
---|---|
Molecular Formula | C23H20N2O2S |
Molecular Weight | 388.5 g/mol |
XLogP3-AA | 3.9 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 3 |
Exact Mass | 388.12454906 Da |
The compound's XLogP3-AA value of 3.9 indicates moderate lipophilicity, suggesting potential for cell membrane penetration while still maintaining some degree of water solubility . This balanced lipophilicity is often desirable in drug development as it can facilitate both absorption and distribution throughout the body. The molecule contains one hydrogen bond donor and five hydrogen bond acceptors, properties that are critical for biological interactions with target proteins or receptors .
Structural Characteristics
The three-dimensional structure of 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals important conformational features that influence its physical, chemical, and potentially biological properties. Based on crystallographic studies of related chromene derivatives, several key structural attributes can be identified that likely apply to this compound as well.
Ring Conformations and Spatial Arrangements
The 4H-pyran ring in similar chromene structures has been documented to be nearly planar with maximum deviations from planarity of approximately 0.077 Å . In the case of our target compound, this planarity is likely maintained due to the conjugation between the pyran oxygen, the carbon-carbon double bond, and the carbonitrile group. The cyclohexene portion of the tetrahydrochromene system typically adopts a flattened chair conformation, with characteristic puckering parameters observed in related structures .
Bond Lengths and Critical Functional Groups
The nitrile and carbonyl groups in related chromene structures display characteristic bond lengths, with the nitrile triple bond (N≡C) measuring approximately 1.146 Å and the carbonyl double bond (C=O) around 1.228 Å . These functional groups play crucial roles in hydrogen bonding interactions and contribute to the compound's reactivity profile.
The methylsulfanyl group attached to the phenyl ring introduces additional structural features that distinguish this compound from other chromene derivatives. This functional group contributes to the molecule's lipophilicity and provides a potential site for metabolic transformations .
Crystal Structure and Intermolecular Interactions
Crystallographic studies of related chromene derivatives reveal important insights into the solid-state behavior and intermolecular interactions that likely apply to 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as well. Understanding these interactions is crucial for predicting physical properties and potential biological recognition patterns.
Crystal Packing and Hydrogen Bonding Networks
In crystal structures of analogous compounds, molecules typically form organized networks stabilized by specific intermolecular interactions. A common motif involves inversion-related molecules linked by pairs of intermolecular N—H···N hydrogen bonds, creating dimeric structures with characteristic R²₂(12) ring motifs . These dimeric units serve as building blocks for extended crystal architectures.
The dimers are further connected through N—H···O and C—H···N hydrogen bonds, generating layer structures that extend parallel to specific crystallographic planes . This hierarchical organization of intermolecular interactions contributes to the stability and physical properties of the crystalline material. Within these layers, additional interactions such as C—H···π contacts between aromatic rings and hydrogen atoms further stabilize the three-dimensional structure .
Structural Parameters from Crystallographic Studies
Table 2: Structural Parameters from Crystallographic Studies of Related Chromene Derivatives
Structural Feature | Typical Value in Related Compounds |
---|---|
Maximum deviation of 4H-pyran ring from planarity | 0.077 Å |
Puckering parameter QT for cyclohexene ring | 0.435 Å |
Puckering parameter θ for cyclohexene ring | 122.0° |
Puckering parameter φ for cyclohexene ring | 53.5° |
Dihedral angle between 4H-pyran ring and benzene ring | 87.23° |
Dihedral angle between 4H-pyran ring and cyclohexene ring | 8.01° |
Nitrile bond length (N≡C) | 1.146 Å |
Carbonyl bond length (C=O) | 1.228 Å |
Computational Chemistry Insights
Computational studies offer valuable insights into the electronic structure and properties of 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile that complement experimental data. These theoretical investigations can predict physiochemical properties, reactivity patterns, and potential biological interactions.
Electronic Structure and Property Predictions
Quantum theoretical calculations have been applied to predict the molecular structure and electronic properties of related chromene derivatives . These computational approaches can provide detailed information about electron density distributions, frontier molecular orbital energies, and electrostatic potential surfaces that influence chemical reactivity and intermolecular interactions.
For chromene compounds, computational studies typically focus on parameters such as HOMO-LUMO energy gaps, which correlate with chemical stability and reactivity. The presence of electron-donating (amino, methylsulfanyl) and electron-withdrawing (nitrile, carbonyl) groups in our target compound creates an interesting electronic distribution that can be thoroughly analyzed through computational methods .
Molecular Docking and Interaction Studies
Computational molecular docking studies with potential biological targets represent another valuable application of theoretical methods for understanding this compound's behavior. By simulating the binding interactions with protein targets associated with various diseases, researchers can predict potential biological activities and guide experimental investigations.
The specific arrangement of hydrogen bond donors and acceptors in 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile creates a unique pharmacophore pattern that may match specific binding site requirements in therapeutic targets . Computational studies can identify these potential matches and prioritize experimental validations.
Analytical Characterization Methods
The comprehensive characterization of 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile requires multiple complementary analytical techniques. These methods provide detailed information about the compound's structure, purity, and physical properties, essential for both research and potential development applications.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy represents a fundamental technique for structural elucidation of chromene derivatives. For related compounds, researchers have employed both proton (¹H) and carbon-13 (¹³C) NMR to confirm structural features and atom connectivity . The characteristic chemical shifts of protons in the amino group, aromatic rings, and methylsulfanyl group provide diagnostic signals for structure verification.
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound. The exact mass of 388.12454906 Da serves as a reference point for high-resolution mass spectrometric analysis . Characteristic fragmentation pathways involving the loss of the methylsulfanyl group or cleavage of the tetrahydrochromene ring would yield diagnostic fragment ions useful for structural confirmation.
High-performance liquid chromatography (HPLC) and related separation techniques are essential for purity determination and quality control. The moderate lipophilicity of the compound (XLogP3-AA = 3.9) suggests compatibility with reversed-phase HPLC methods typically employed for similar heterocyclic compounds .
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